

Application Notes & Protocols for the Characterization of Fusarisetin A

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Compound of Interest

Compound Name: fusarisetin A

Cat. No.: B13715420

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Introduction

Fusarisetin A is a potent inhibitor of cancer cell migration and invasion, demonstrating significant potential in the development of anti-metastatic therapies.^{[1][2]} Isolated from a *Fusarium* species, this natural product possesses a complex pentacyclic structure that presents unique challenges and requirements for its analytical characterization.^{[1][3]} These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation and characterization of **fusarisetin A**.

Structural and Physicochemical Data

A summary of the key analytical data for **fusarisetin A** is presented below. This data is crucial for the confirmation of its identity and purity.

Parameter	Value	Reference
Molecular Formula	$C_{22}H_{29}NO_5$	[1]
Molecular Weight	387.47 g/mol	Calculated
Appearance	White powder	[4]
Optical Rotation ($[\alpha]D^{23}$)	-86.2 (c = 0.065 in MeOH) for synthetic (-)-fusarisetin A	[3]
High-Resolution Mass Spectrometry (HRMS) (ESI)	m/z 396.2151 $[M+Na]^+$, Calculated for $C_{22}H_{31}O_4NNa^+$: 396.2150	[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of **fusarisetin A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are used to determine the chemical structure of **fusarisetin A** by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: 1H NMR Spectroscopic Data for **Fusarisetin A** (500 MHz, $CDCl_3$)[\[5\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
5.39	m		
5.27-5.10	m		
4.04	m		
3.84	dd	4.6, 11.5	
3.66	m		
3.34	br		
3.04	s		
1.95	m		
1.85-1.70	m		
1.52	d	5.5	
1.66-1.40	m		
1.16-1.00	m		
0.90	d	6.9	
0.87	m		

Table 2: ^{13}C NMR Spectroscopic Data for **Fusarisetin A** (125 MHz, CDCl_3)[5]

Chemical Shift (δ , ppm)

199.1

190.7

177.1

130.9

130.0

127.2

126.7

100.4

66.4

60.3

48.9

45.0

42.4

40.0

38.6

35.8

33.6

28.4

27.3

22.6

18.0

14.2

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of **fusarisetin A** with high accuracy, confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for **Fusarisetin A**^[5]

Ion	Calculated m/z	Observed m/z
[M+Na] ⁺	396.2151	396.2150

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Fusarisetin A

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of **fusarisetin A**.

Materials:

- **Fusarisetin A** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1-5 mg of the **fusarisetin A** sample.
 - Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of CDCl_3 .
- Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard pulse sequence for ^1H NMR.
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
 - Acquire the spectrum.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans depending on sample concentration).
 - Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra.
 - Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or the internal standard TMS ($\delta = 0.00$ ppm).
 - Integrate the peaks in the ^1H NMR spectrum.

- Analyze the chemical shifts, coupling constants, and integrations to assign the structure.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis of Fusarisetin A

Objective: To determine the accurate mass and elemental composition of **fusarisetin A**.

Materials:

- **Fusarisetin A** sample
- Methanol (HPLC grade) or other suitable solvent
- High-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) with an electrospray ionization (ESI) source.

Procedure:

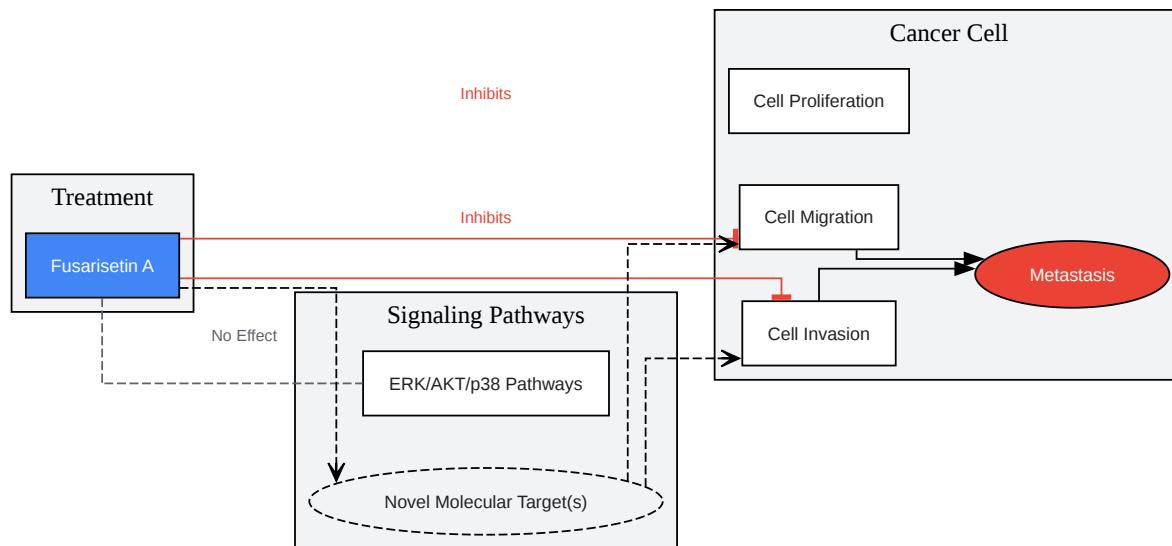
- Sample Preparation:
 - Prepare a dilute solution of the **fusarisetin A** sample (e.g., 10-100 µg/mL) in methanol.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
 - Set the ESI source to positive ion mode.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for optimal ionization of the analyte.
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

- Acquire data for a sufficient duration to obtain a good quality spectrum.
- Data Analysis:
 - Process the acquired spectrum to obtain the accurate mass of the molecular ion (e.g., $[M+H]^+$ or $[M+Na]^+$).
 - Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass.
 - Compare the calculated elemental composition with the expected formula of **fusarisetin A** ($C_{22}H_{29}NO_5$).

Biological Activity and Signaling Pathways

Fusarisetin A is a potent inhibitor of cancer cell migration and invasion.[\[1\]](#) Interestingly, its mechanism of action appears to be distinct from many known anti-cancer agents, as it does not inhibit the phosphorylation of common signaling kinases such as ERK1/2, AKT, c-Jun, and p38.[\[1\]](#)[\[2\]](#) This suggests that **fusarisetin A** may act on a novel molecular target or pathway involved in cell motility.

The following diagram illustrates a generalized workflow for investigating the mechanism of action of **fusarisetin A**, highlighting its known inhibitory effects on cancer metastasis.

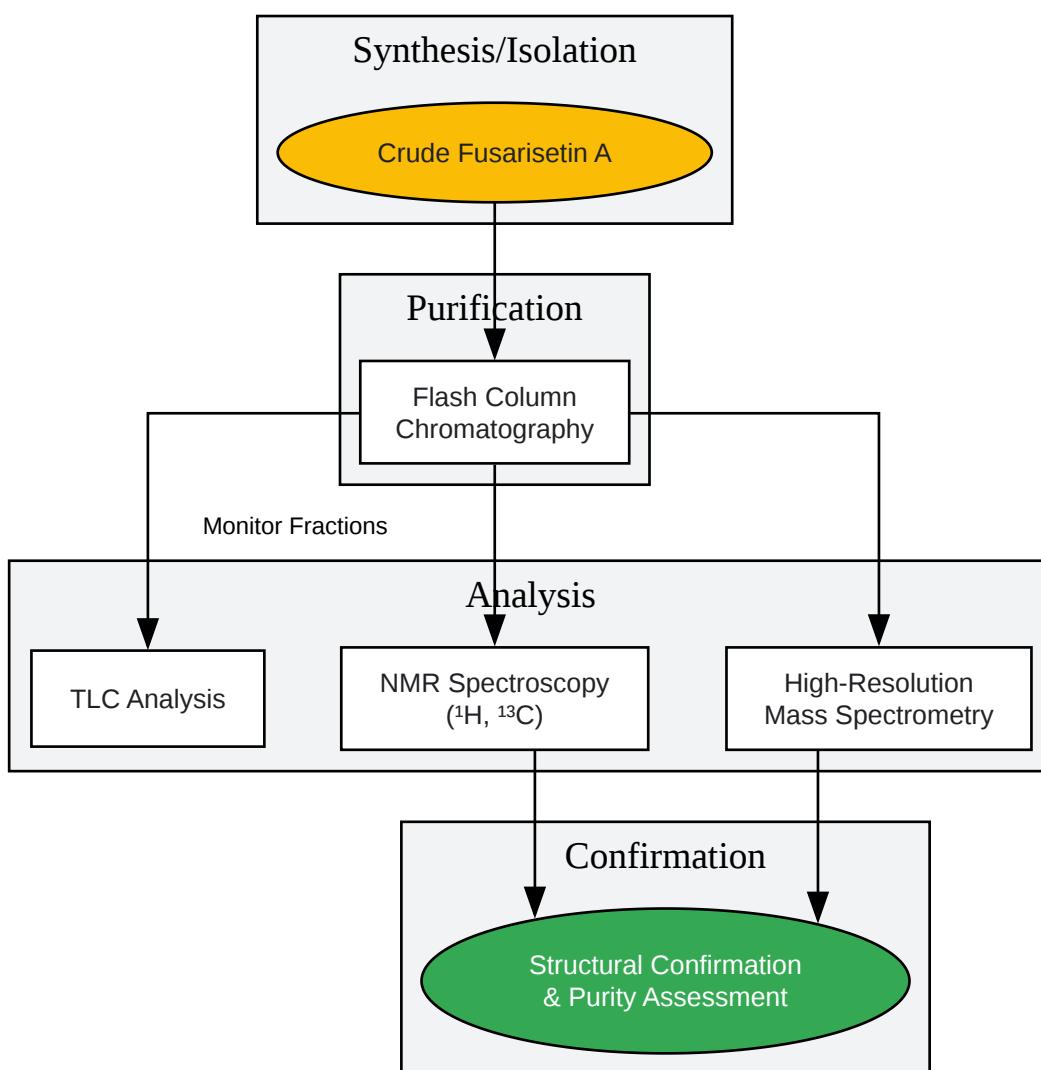


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Caption: Investigating **Fusarisetin A**'s anti-metastatic mechanism.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of a **fusarisetin A** sample, from isolation or synthesis to final structural confirmation.



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Caption: Workflow for **Fusarisetin A** characterization.

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